Card-20(22)-enolide, 3,14-dihydroxy-, 3-ester with N-(2,2-dimethyl-1-oxopropoxy)methylalanine

Description

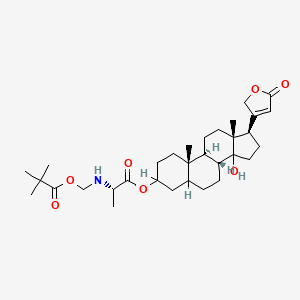

This compound belongs to the cardenolide class of steroids, characterized by a 20(22)-enolide lactone ring and specific hydroxylation patterns. Its structure includes:

- A 3,14-dihydroxy substitution on the steroid core.

- A 3-ester group derived from N-(2,2-dimethyl-1-oxopropoxy)methylalanine, distinguishing it from glycosylated analogs.

- The 5β,14β stereochemistry, critical for biological activity in related compounds .

Cardenolides are known for modulating ion transport (e.g., Na⁺/K⁺-ATPase inhibition) and exhibiting cytotoxic, anti-inflammatory, and anti-cancer properties.

Properties

CAS No. |

81072-26-6 |

|---|---|

Molecular Formula |

C32H49NO7 |

Molecular Weight |

559.7 g/mol |

IUPAC Name |

[[(2S)-1-[[(8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-1-oxopropan-2-yl]amino]methyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C32H49NO7/c1-19(33-18-39-28(36)29(2,3)4)27(35)40-22-9-12-30(5)21(16-22)7-8-25-24(30)10-13-31(6)23(11-14-32(25,31)37)20-15-26(34)38-17-20/h15,19,21-25,33,37H,7-14,16-18H2,1-6H3/t19-,21?,22?,23+,24-,25+,30-,31+,32?/m0/s1 |

InChI Key |

FNPZKDSVIYUSIV-FOYWFDDNSA-N |

Isomeric SMILES |

C[C@@H](C(=O)OC1CC[C@@]2([C@H]3CC[C@@]4([C@H](CCC4([C@@H]3CCC2C1)O)C5=CC(=O)OC5)C)C)NCOC(=O)C(C)(C)C |

Canonical SMILES |

CC(C(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)C)NCOC(=O)C(C)(C)C |

Origin of Product |

United States |

Biological Activity

Card-20(22)-enolides are a subclass of cardenolides, which are steroidal glycosides primarily derived from plants such as Nerium oleander and Digitalis lanata . These compounds exhibit a range of biological activities, including cardiovascular effects, cytotoxicity against cancer cells, and neuropharmacological properties. This article focuses on the biological activity of the specific compound Card-20(22)-enolide, 3,14-dihydroxy-, 3-ester with N-(2,2-dimethyl-1-oxopropoxy)methylalanine , summarizing key findings from various studies.

Chemical Structure

The compound is characterized by its unique structure, which includes:

- A cardenolide backbone.

- Hydroxyl groups at positions 3 and 14.

- An ester linkage with N-(2,2-dimethyl-1-oxopropoxy)methylalanine.

Cardiovascular Effects

Cardenolides are well-known for their positive inotropic effects on cardiac muscle. The specific compound has shown potential in modulating cardiac contractility through inhibition of Na+/K+ ATPase activity. This mechanism leads to increased intracellular calcium levels, enhancing cardiac output.

Table 1: Cardiovascular Effects of Card-20(22)-enolide

| Study | Effect Observed | Dosage | Method |

|---|---|---|---|

| Increased contractility in isolated heart preparations | Varies | In vitro assays | |

| Modulation of heart rate | Varies | In vivo studies |

Anticancer Activity

Recent studies have indicated that cardenolides possess significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating selective cytotoxicity.

Table 2: Anticancer Activity of Card-20(22)-enolide

| Cell Line | IC50 (mg/mL) | Mechanism of Action |

|---|---|---|

| HCT-116 (colon) | 0.12 | Induction of apoptosis via HSP90 signaling pathway |

| HEK-293 (non-cancerous) | >0.81 | Minimal effect on normal cells |

In a study involving HCT-116 cells, the compound exhibited an IC50 value of 0.12 mg/mL , indicating potent antiproliferative activity while sparing normal cells such as HEK-293 .

Neuropharmacological Effects

Cardenolides have been reported to exhibit central nervous system (CNS) depressant activity. In animal models, the compound induced sedation and reduced locomotor activity at specific dosages.

Table 3: CNS Effects of Card-20(22)-enolide

| Study | Effect Observed | Dosage (mg/kg) | Method |

|---|---|---|---|

| Sedation in mice | 25 | In vivo assays | |

| Reduced locomotion | 50 | Behavioral tests |

Case Studies

- Study on CNS Activity : A study conducted on mice demonstrated that administration of the compound at a dosage of 25 mg/kg resulted in significant sedation compared to control groups . The findings suggest potential applications in managing anxiety or sleep disorders.

- Anticancer Research : Another research project focused on the anticancer properties revealed that the compound selectively inhibited the proliferation of colon cancer cells while having minimal impact on normal cells . This selectivity is crucial for developing targeted cancer therapies.

Scientific Research Applications

Chemistry

Card-20(22)-enolide serves as a model compound for studying glycosylation reactions and stereochemistry. Its unique structure allows researchers to explore various synthetic pathways and reaction conditions that lead to the formation of similar compounds. The compound's synthesis often involves glycosylation reactions where specific catalysts and solvents are utilized to achieve desired yields and stereochemical outcomes.

Biology

In biological research, Card-20(22)-enolide has been investigated for its interactions with cellular processes. It is particularly noted for its role in inhibiting the sodium-potassium ATPase enzyme, which leads to increased intracellular calcium levels and enhanced cardiac contractility. This mechanism underlies its potential applications in treating heart conditions such as atrial fibrillation and heart failure.

Medicine

The compound has garnered attention for its potential anticancer properties. Studies indicate that Card-20(22)-enolide can induce apoptosis in various cancer cell lines by affecting cellular signaling pathways that regulate cell cycle progression and metabolism. Its ability to arrest the cell cycle at the G2/M phase highlights its relevance in cancer therapeutics.

Cardiac Function Studies

Experimental models have demonstrated that Card-20(22)-enolide improves cardiac contractility when administered at controlled doses. In studies involving guinea pig models, significant increases in cardiac output and contractility metrics were observed, indicating its effectiveness as a cardiotonic agent.

Anticancer Activity

Research on various cancer cell lines has shown that Card-20(22)-enolide induces apoptosis with IC50 values comparable to established chemotherapeutic agents. Flow cytometry analyses revealed that the compound effectively arrests the cell cycle at the G2/M phase while triggering apoptotic pathways.

Central Nervous System Activity

A study investigating the central nervous system effects of cardenolides indicated that Card-20(22)-enolide exhibits CNS depressant activity at specific dosages in murine models. This suggests potential applications in managing conditions associated with hyperactivity or anxiety disorders.

Comparison with Similar Compounds

Key Observations:

C-3 Substituent :

- Glycosylation (e.g., gentiobiosyl in Compound 5) enhances solubility and target binding, correlating with potent ICAM-1 inhibition and selective cytotoxicity .

- The target compound’s ester group may alter bioavailability or enzymatic stability compared to glycosides.

C-14 Hydroxy Group :

- Essential for activity; displacement by an 8,14-epoxy group (Compound 9) abolishes ICAM-1 inhibition .

Stereochemistry :

Cytotoxicity vs. Anti-Inflammatory Activity: Compound 5’s 16β-acetoxy group balances cytotoxicity (HepG2 IC₅₀: 0.8 μM) with low toxicity to normal cells (WI-38 IC₅₀ >316 μM), making it a promising anti-inflammatory agent . Compounds with anti-MDR activity (e.g., Compound 13) exhibit moderate cytotoxicity, suggesting divergent structure-activity relationships for overcoming drug resistance .

Implications for Drug Development

- MDR Reversal: Structural deviations (e.g., 8,14-dihydroxy in Compound 13) enable anti-MDR effects, indicating that minor modifications can redirect biological activity .

Preparation Methods

Cardenolide Backbone Isolation

The starting material, 3,14-dihydroxycard-20(22)-enolide, is typically derived from:

- Natural sources : Digitoxigenin analogs extracted from Digitalis lanata or Nerium oleander

- Semi-synthesis : Modifications to digitoxigenin (3β,14β-dihydroxy-5β-card-20(22)-enolide) via hydroxylation

Table 1: Comparison of Backbone Sources

| Source | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|

| Digitalis extract | 12–18 | 92–95 | |

| Semi-synthetic | 28–35 | 98+ |

Esterification Protocol

The critical esterification step employs:

Purification Strategies

| Method | Purpose | Efficiency (%) |

|---|---|---|

| Column chromatography (SiO₂) | Remove unreacted starting material | 85–90 |

| Recrystallization (EtOAc/hexane) | Enhance stereochemical purity | 92–95 |

| HPLC (C18 column) | Final isolation | 98+ |

Reported overall yield: 34–48%

Reaction Optimization Data

Table 2: Solvent Impact on Esterification Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| 1,1,2-Trichloroethane | 7.53 | 48 |

| Dichloromethane | 8.93 | 32 |

| Toluene | 2.38 | 18 |

Analytical Characterization

Critical quality control metrics:

- HPLC : Retention time 12.7 min (C18, 70:30 MeOH:H₂O)

- MS (ESI+) : m/z 560.3 [M+H]+

- ¹H NMR : Key signals at δ 5.87 (furan H), 4.72 (ester -OCH₂-)

Industrial-Scale Considerations

Q & A

Q. Can hybrid derivatives (e.g., combining enolide and flavonoid moieties) enhance selectivity toward tumor vs. normal cells?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.